TCEP-d12 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

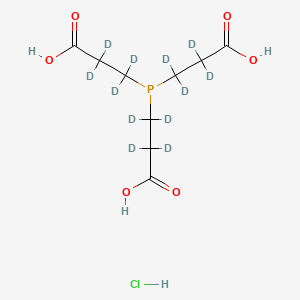

TCEP-d12 Hydrochloride, also known as 3,3′,3′′-Phosphinidynetrispropanoic Acid-d12 or Tris (2-carboxyethyl)phosphine-d12 Hydrochloride, is a stable isotope . It is a tool for selective reduction of disulfide bridges at a low pH and a reductant for redox assays .

Molecular Structure Analysis

The molecular formula of TCEP-d12 Hydrochloride is C9H4D12ClO6P . Its molecular weight is 298.72 g/mol . The InChI string representation of its structure isInChI=1S/C9H15O6P.ClH/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15;/h1-6H2,(H,10,11)(H,12,13)(H,14,15);1H/i1D2,2D2,3D2,4D2,5D2,6D2; . Chemical Reactions Analysis

TCEP is an effective reagent for the cleavage of disulfide bridges . It is stable in aqueous solutions, highly reactive, and selective towards disulfide structures . It has been used for the reduction of disulfides in mouse serum samples for fast analysis of total biothiols .Physical And Chemical Properties Analysis

TCEP-d12 Hydrochloride has a molecular weight of 298.72 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . Its rotatable bond count is 9 . The exact mass and monoisotopic mass are both 298.1126239 g/mol . The topological polar surface area is 112 Ų .Applications De Recherche Scientifique

1. Neurochemical Alterations and Neurotoxicity

TCEP (Tris(2-chloroethyl)phosphate) has been studied for its neurotoxic effects on mammals. Research using rats showed that TCEP exposure leads to neurotoxicity, evident in spatial learning and memory functions decline, brain pathological changes, and alterations in amino acid and neurotransmitter metabolism (Yang et al., 2018).

2. Cytotoxicity and Neurotoxicity in Cellular Models

TCEP's cytotoxicity and neurotoxicity effects were explored in PC12 cells. The study found significant alterations in cell growth, apoptosis, morphology, and gene and protein levels of regulatory and structural proteins, suggesting potential mechanisms for TCEP's toxicity (Ta et al., 2014).

3. TCEP as a Reductant in Biochemical Systems

TCEP has been used in the reduction of disulfide bonds in biochemical systems. Its effectiveness relative to dithiothreitol (DTT) was determined, with findings suggesting that TCEP analogues could be tailored for specific biological applications (Cline et al., 2004).

4. Seasonal Variations and Cytotoxicity in Water Samples

Research on TCEP in drinking water treatment plants in China revealed seasonal variations in TCEP concentrations and cytotoxicity, indicating potential adverse health effects and necessitating further investigation (Zhang et al., 2019).

5. Use in Mass Spectrometry

The hydrochloride salt of TCEP has been evaluated for in situ reduction with mass spectrometry, showing suitability for partial reduction of organic disulfides (Fischer et al., 1993).

6. Impact on Renal Proximal Tubule Cells

A study investigated TCEP's renal effect at environmental concentration using primary cultured rabbit renal proximal tubule cells, finding significant changes in cell cycle regulatory protein expression and DNA synthesis (Ren et al., 2008).

7. Disrupting Effects on Core Receptors in Zebrafish

TCEP's endocrine-disrupting effects on aquatic vertebrates were studied using zebrafish. It demonstrated adverse effects at low concentrations by affecting key receptors and genes (Wu et al., 2017).

8. Biotransformation and Microbial Communities Adaptation

Microbial TCEP biotransformation in sediment microcosms was investigated, revealing TCEP degradation pathways and the importance of specific bacterial guilds in degrading TCEP and its metabolites (Zhou et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

3-bis(2-carboxy-1,1,2,2-tetradeuterioethyl)phosphanyl-2,2,3,3-tetradeuteriopropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15O6P.ClH/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15;/h1-6H2,(H,10,11)(H,12,13)(H,14,15);1H/i1D2,2D2,3D2,4D2,5D2,6D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVAJRFEEOIAGW-XDVLEJMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(CCC(=O)O)CCC(=O)O)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])P(C([2H])([2H])C([2H])([2H])C(=O)O)C([2H])([2H])C([2H])([2H])C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TCEP-d12 Hydrochloride | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564308.png)